molecular formula C13H19N B143951 3-[(4-Methylphenyl)methyl]piperidine CAS No. 136421-81-3

3-[(4-Methylphenyl)methyl]piperidine

Cat. No.: B143951
CAS No.: 136421-81-3
M. Wt: 189.3 g/mol
InChI Key: DUOKGZWRUWUHQT-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)methyl]piperidine is an organic compound with the molecular formula C13H19N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a piperidine ring substituted with a 4-methylphenylmethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Methylphenyl)methyl]piperidine typically involves the reaction of piperidine with 4-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Methylphenyl)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-[(4-Methylphenyl)methyl]piperidine is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

    Piperidine: A basic six-membered heterocyclic amine.

    4-Methylpiperidine: A piperidine derivative with a methyl group at the 4-position.

    Benzylpiperidine: A piperidine derivative with a benzyl group.

Comparison: 3-[(4-Methylphenyl)methyl]piperidine is unique due to the presence of both a piperidine ring and a 4-methylphenylmethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research applications. Compared to other piperidine derivatives, it offers a balance of hydrophobic and hydrophilic characteristics, enhancing its solubility and reactivity in different environments.

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11-4-6-12(7-5-11)9-13-3-2-8-14-10-13/h4-7,13-14H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOKGZWRUWUHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408615
Record name 3-(4-Methyl-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136421-81-3
Record name 3-(4-Methyl-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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